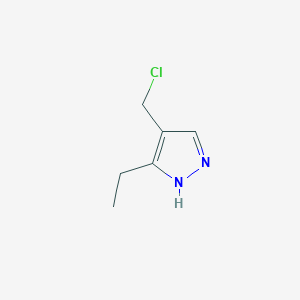![molecular formula C9H20ClNS B1490738 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864064-55-0](/img/structure/B1490738.png)
4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Design and Pharmaceutical Applications
Piperidine derivatives, including 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride, are integral in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals and play a pivotal role in drug design due to their structural versatility and biological activity. These compounds are often used as building blocks for creating new medicinal agents, particularly in the development of central nervous system (CNS) drugs, cardiovascular agents, and antihistamines .
Synthesis of Biologically Active Molecules
The piperidine moiety is a common feature in many biologically active molecules. Researchers utilize 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride for the synthesis of complex natural products and pharmacologically active compounds. This includes the development of enzyme inhibitors, receptor antagonists, and molecules with potential anticancer properties .
Catalysis in Organic Synthesis
In organic synthesis, piperidine derivatives are used as catalysts or intermediates in various reactions. The ethylsulfanyl group in 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can act as a nucleophile or leaving group, facilitating the synthesis of complex organic molecules. This is particularly useful in multicomponent reactions, cycloadditions, and annulations .
Material Science and Nanotechnology
Piperidine structures are explored in material science for the design of organic semiconductors, conducting polymers, and nanomaterials. The unique properties of 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can contribute to the development of materials with specific electronic, optical, or mechanical properties .
Electrocatalysis
In the field of electrocatalysis, piperidine derivatives are investigated for their potential to act as electrocatalysts or to modify existing catalysts. They can enhance the efficiency of electrochemical reactions, such as carbon dioxide reduction or water splitting, which are crucial for sustainable energy solutions .
Agrochemical Research
Piperidine derivatives are also significant in agrochemical research. They serve as precursors or active ingredients in the synthesis of herbicides, insecticides, and fungicides. The structural modification of compounds like 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can lead to the development of new agrochemicals with improved efficacy and safety profiles .
Neurochemistry and Neuropharmacology
Due to the structural similarity to natural neurotransmitters, piperidine derivatives are valuable in neurochemistry. They are used to study neurotransmitter pathways, receptor binding, and to develop drugs that can cross the blood-brain barrier for treating neurological disorders .
Environmental Chemistry
In environmental chemistry, piperidine derivatives are utilized to create sensors and indicators for detecting pollutants and toxins. The reactivity of 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride can be harnessed to develop assays and detection methods for environmental monitoring and remediation efforts .
Propiedades
IUPAC Name |
4-(2-ethylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-8-5-9-3-6-10-7-4-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPURTGSBQQPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)








